4-Chloro-1,1-dimethoxybutane
Overview
Description
4-Chloro-1,1-dimethoxybutane is a compound that has garnered interest due to its role as a synthetic intermediate in the production of various chemicals and pharmaceuticals. Its unique structure, featuring a chloro and dimethoxy functional group attached to a butane backbone, makes it a versatile building block in organic synthesis.
Synthesis Analysis
Synthesis of compounds related to 4-Chloro-1,1-dimethoxybutane, like 4,4-Dimethoxybut-1-yne, involves strategies that incorporate masked aldehyde carbonyl groups and terminal alkyne functionalities within a four-carbon chain, which are crucial for the synthesis of heterocyclic compounds and biomolecules (Deng, Wang, & Danheiser, 2015).
Molecular Structure Analysis
The molecular structure of compounds closely related to 4-Chloro-1,1-dimethoxybutane often features significant steric hindrance due to substituents, which can influence their physical and chemical properties. For instance, organoboron compounds exhibit non-planar structures with unusual bond distances, highlighting the impact of molecular structure on reactivity and stability (Kliegel, Motzkus, Rettig, & Trotter, 1984).
Chemical Reactions and Properties
The reactivity of 4-Chloro-1,1-dimethoxybutane derivatives in chemical reactions, such as DNA cross-linking by diepoxybutane, illustrates the compound's potential in forming complex structures and its biological relevance. The stereochemistry of such reactions is crucial for understanding the biological activities and chemical properties of the products (Park, Anderson, Loeber, Seetharaman, Jones, & Tretyakova, 2005).
Physical Properties Analysis
The physical properties of related compounds, such as their crystal and molecular structures, provide insights into the characteristics of 4-Chloro-1,1-dimethoxybutane. The examination of organoboron compounds reveals the influence of molecular geometry on physical properties, including melting points, boiling points, and solubility, which are essential for practical applications (Wiedenfeld, Nesterov, Minton, & Montoya, 2004).
Chemical Properties Analysis
The chemical properties of 4-Chloro-1,1-dimethoxybutane and its derivatives, such as reactivity towards nucleophiles, electrophiles, and participation in various organic reactions, can be inferred from studies on similar compounds. For example, the synthesis of 1-(4-chloro-phenyl)-4,4-dimethyl-pentan-3-one showcases the compound's potential for condensation and hydrogenation reactions, highlighting the chemical versatility of 4-Chloro-1,1-dimethoxybutane (De-long, 2007).
Scientific Research Applications
Synthesis of (+)-Crispine A and its (-)-Antipode : 4-Chloro-1,1-dimethoxybutane is used in the enantiospecific and stereoselective total synthesis of (+)-crispine A and its (-)-antipode (Gurram et al., 2011).
Production of Fine Chemicals : It has applications in the synthesis of various chemicals such as 2-chloro-3-amino-4-methylpyridine and 3-Hydroxy-3-methyl-1,1-dimethoxybutane (Zhong-yun, 2005).
Chiral Building Blocks for Pharmaceuticals : Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate, derived from this compound, is useful for synthesizing chiral pharmaceuticals and insect pheromones (Gupta, 2019).
Potential Brain Scanning Agent : Its superior gamma-ray imaging properties make it a potential agent for nuclear medicine in brain scanning (Braun et al., 1977).
Fluorogenic Labeling Reagent for HPLC : 4-Chloro-1,1-dimethoxybutane is used in high-performance liquid chromatography (HPLC) for the separation of chlorophenols in pharmaceutical formulations (Gatti et al., 1997).
Precursor for Chiral Drug Production : It serves as a precursor for the production of enantiopure intermediates used in chiral drugs, including statins (Ye et al., 2011).
Intermediate in Organic Synthesis and Catalysis : The synthesized 1-(4-chloro-phenyl)-4,4-dimethyl-pentan-3-one from 4-Chloro-1,1-dimethoxybutane has potential applications in these fields (Shen, 2007).
Biocatalysis : Preparing optically active 4-chloro-3-hydroxbutanoate ester (CHBE) via biocatalysis is a recent development (Junyao, 2006).
Synthesis of Dimethylchromens : It is used as a reagent for synthesizing dimethylchromens, including lonchocarpin and jacareubin (Bandaranayake et al., 1971).
Role in 1,3-Butadiene Toxicity : Its bioactivation to yield 1-chloro-3-buten-2-one (CBO) suggests a role in 1,3-Butadiene toxicity (Elfarra & Zhang, 2012).
Safety And Hazards
properties
IUPAC Name |
4-chloro-1,1-dimethoxybutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2/c1-8-6(9-2)4-3-5-7/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLKJYMNUSSFAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCCCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184004 | |
Record name | 4-Chloro-1,1-dimethoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1,1-dimethoxybutane | |
CAS RN |
29882-07-3 | |
Record name | 4-Chloro-1,1-dimethoxybutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29882-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1,1-dimethoxybutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029882073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-1,1-dimethoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1,1-dimethoxybutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.371 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Chlorobutyraldehyde dimethyl acetal | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32267PHE26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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